4、5-二置換オキサゾール

4,5-Disubstituted Oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring (a five-membered ring containing one nitrogen atom and one oxygen atom) with two substituents at the 4 and 5 positions. These molecules find applications in various fields due to their unique structural features and chemical properties.

Structurally, these oxazoles can be synthesized using a variety of methods such as condensation reactions or coupling reactions involving appropriate precursors. The substituents attached at the 4,5-positions can significantly influence the electronic properties and reactivity of the molecule, making them versatile for use in drug discovery, organic synthesis, and as intermediates in polymer chemistry.

In the pharmaceutical industry, 4,5-disubstituted oxazoles have shown potential as lead compounds for developing therapeutic agents due to their ability to modulate enzyme activity or bind to specific receptors. Additionally, they are explored for their antimicrobial, antiviral, and anti-inflammatory activities.

For synthetic purposes, these compounds can be used in designing multifunctional molecules with desired properties, making them a valuable tool in modern chemical research and development.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

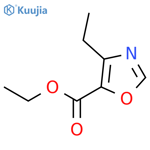

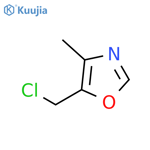

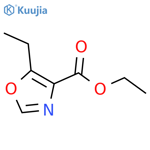

|

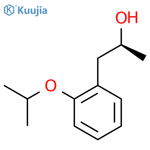

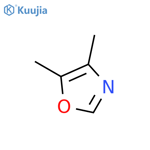

4,5-Dimethyloxazole | 20662-83-3 | C5H7NO |

|

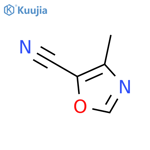

4-Methyl-1,3-oxazole-5-carbonitrile | 1003-52-7 | C5H4N2O |

|

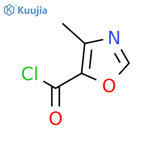

4-Methyloxazole-5-carbonyl chloride | 62348-24-7 | C5H4ClNO2 |

|

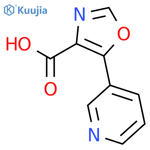

5-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid | 1083224-10-5 | C9H6N2O3 |

|

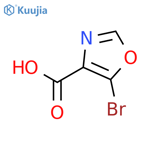

5-Bromooxazole-4-carboxylic acid | 1240611-09-9 | C4H2BrNO3 |

|

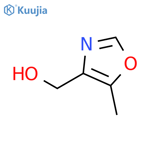

(5-methyl-1,3-oxazol-4-yl)methanol | 874821-67-7 | C5H7NO2 |

|

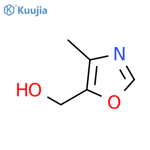

(4-Methyloxazol-5-yl)methanol | 45515-23-9 | C5H7NO2 |

|

ethyl 4-ethyl-1,3-oxazole-5-carboxylate | 122829-61-2 | C8H11NO3 |

|

5-(chloromethyl)-4-methyloxazole | 45515-22-8 | C5H6ClNO |

|

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | 32968-45-9 | C8H11NO3 |

関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品